2-(3-Aminoazetidin-1-yl)-2-cyclopropylpropanenitrile
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Overview
Description
2-(3-Aminoazetidin-1-yl)-2-cyclopropylpropanenitrile is an organic compound that features a unique structure combining an azetidine ring with a cyclopropyl group and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminoazetidin-1-yl)-2-cyclopropylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce primary amines.
Scientific Research Applications
2-(3-Aminoazetidin-1-yl)-2-cyclopropylpropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-cyclopropylpropanenitrile involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist at certain receptors, influencing cellular pathways and physiological responses . The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines: These compounds share the azetidine ring but differ in the attached functional groups.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature heterocyclic rings and are studied for their biological activities.
Uniqueness
2-(3-Aminoazetidin-1-yl)-2-cyclopropylpropanenitrile is unique due to its combination of an azetidine ring with a cyclopropyl group and a nitrile functional group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-(3-aminoazetidin-1-yl)-2-cyclopropylpropanenitrile |
InChI |
InChI=1S/C9H15N3/c1-9(6-10,7-2-3-7)12-4-8(11)5-12/h7-8H,2-5,11H2,1H3 |
InChI Key |
HXOZRFHGSFPUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)(C1CC1)N2CC(C2)N |
Origin of Product |
United States |
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